molecular formula C7H5BrFNO3 B1289492 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene CAS No. 661463-13-4

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene

Cat. No.: B1289492
CAS No.: 661463-13-4
M. Wt: 250.02 g/mol
InChI Key: BSSKDKZDQARXEH-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical research applications.

Biochemical Analysis

Biochemical Properties

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and thus influencing the biochemical pathways they regulate . For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating the biochemical reactions they catalyze .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to alter the expression of specific genes, thereby impacting the production of proteins and other essential biomolecules . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its efficacy . The long-term effects on cellular function can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites . The compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites . This interaction can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . This interaction can influence the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its impact on cellular processes .

Preparation Methods

The synthesis of 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom to the benzene ring.

    Methoxylation: Introduction of the methoxy group.

    Fluorination: Addition of the fluorine atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene include:

These compounds share similar functional groups but differ in the position of these groups on the benzene ring, affecting their reactivity and applications. The unique combination of functional groups in this compound makes it particularly useful in specific synthetic and research applications.

Properties

IUPAC Name

1-bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKDKZDQARXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591857
Record name 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661463-13-4
Record name 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661463-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-fluoro-5-nitrophenol (25 g, 106 mmol) in DMF (200 mL) was treated with potassium carbonate (28.9 g, 212 mmol) and methyl iodide (12.8 mL, 212 mmol). The reaction mixture was stirred at 60 C for 5 hours and evaporated in vacuo. The mixture was partitioned between water and ethyl acetate. The organic layer was dried over magnesium sulfate and evaporated under vacuum to afford the product (25.6 g, 97%) as a yellow solid. LC-MS (ES) (M+H)+ m/z=251.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

5-Fluoro-4-methoxy-2-nitroaniline obtained in Reference Example 14 (4.1 g) was dissolved in a mixed solvent of water (20 ml) and 1,4-dioxane (10 ml), 48% hydrobromic acid (12 ml) was added to the solution under refluxing, and then the mixture was refluxed for 15 minutes. The reaction mixture was cooled to 0° C., sodium nitrite was added dropwise thereto, and the mixture was stirred at 0° C. for 15 minutes. The resulting mixture was added dropwise to a solution of copper (I) bromide (3.6 g) in a mixture of water (20 ml) and 48% hydrobromic acid (12 ml) at 0° C. The mixture was stirred at 60° C. for 15 minutes, cooled to room temperature, and further stirred for 1 hour. The reaction mixture was extracted with ethyl acetate, and the extract was washed with water, dried over magnesium sulfate and concentrated. The residue was purified by column chromatography (developing solvent:ethyl acetate-hexane=1:8) to obtain the title compound as crystals (5 g, 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 14
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
copper (I) bromide
Quantity
3.6 g
Type
catalyst
Reaction Step Five
Yield
91%

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